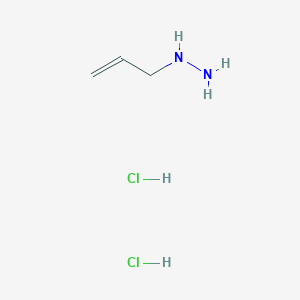

Allylhydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allylhydrazine dihydrochloride is an organic compound with the molecular formula C₃H₁₀Cl₂N₂. It is a derivative of hydrazine, featuring an allyl group attached to the nitrogen atom. This compound is primarily used in research settings due to its ability to inhibit cellular kinases and its potential anti-cancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Method: The traditional synthesis of allylhydrazine involves the allylation of hydrazine hydrate with allyl halides such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines.

Protective Group Strategy: To improve selectivity and yield, a protective group strategy can be employed. This involves the use of Boc-hydrazines (e.g., tri-Boc-hydrazine) to selectively produce allylhydrazine.

Industrial Production Methods: Industrial production of allylhydrazine dihydrochloride typically involves the reaction of allyl alcohol with acidified hydrogen chloride gas. This method provides a yield of about 50% .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Allylhydrazine can undergo oxidation reactions, often leading to the formation of nitrogen oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert allylhydrazine into simpler hydrazine derivatives.

Substitution: Allylhydrazine can participate in substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.

Major Products:

Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

Reduction: Simpler hydrazine derivatives.

Substitution: A variety of substituted hydrazine compounds depending on the reagents used

Aplicaciones Científicas De Investigación

Allylhydrazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: Allylhydrazine is an inhibitor of cellular kinases, making it useful in studies related to cell signaling and cancer research.

Medicine: Due to its potential anti-cancer properties, allylhydrazine is studied for its effects on colon, prostate, breast, and lung cancer cells.

Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of allylhydrazine dihydrochloride involves the inhibition of cellular kinases. This inhibition disrupts cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The compound also inhibits angiogenesis by preventing the formation of new blood vessels, which is crucial for tumor growth and metastasis .

Comparación Con Compuestos Similares

Hydrazine: A simpler derivative of allylhydrazine, used in various industrial applications.

Diallylhydrazine: A compound with two allyl groups attached to the nitrogen atom, used in organic synthesis.

Boc-hydrazines: Protected hydrazine derivatives used in selective synthesis reactions.

Uniqueness: Allylhydrazine dihydrochloride is unique due to its specific inhibition of cellular kinases and its potential anti-cancer properties. Unlike simpler hydrazine derivatives, it has a more targeted mechanism of action, making it valuable in cancer research and therapeutic development .

Actividad Biológica

Allylhydrazine dihydrochloride is a compound that has garnered attention due to its biological activity, particularly in the context of tumorigenesis and potential therapeutic applications. This article reviews the biological properties of this compound, focusing on its effects on cellular proliferation, carcinogenicity, and potential mechanisms of action.

This compound (C3H9Cl2N2) is a hydrazine derivative that possesses a unique structure conducive to biological interactions. It is known for its potential mutagenic and carcinogenic properties, which have been explored in various studies.

Tumorigenicity Studies

Research has demonstrated that this compound exhibits significant tumorigenic effects in animal models. A pivotal study conducted on Swiss mice revealed that daily administration of allylhydrazine hydrochloride in drinking water resulted in a marked increase in tumor incidence, particularly vascular tumors and lung tumors. The study reported:

- Increased Incidence of Tumors : The incidence of lung tumors rose dramatically from 21% to 5000% in females and from 23% to 46% in males when compared to untreated controls .

- Tumor Types : Histopathological examination identified various tumor types, including angiomata and angiosarcomata, particularly in treated females .

The mechanisms by which this compound exerts its biological effects are not fully understood but are believed to involve several pathways:

- Inhibition of Cellular Proliferation : Allylhydrazine has been shown to disrupt normal cellular processes, leading to increased cell proliferation in tumor cells. Studies indicate that it may inhibit spermatogenesis by affecting pituitary gonadotrophin function, similar to steroid mechanisms .

- Angiogenesis : The compound's ability to induce angiogenesis has been linked to its structural properties, which may interact with signaling pathways involved in blood vessel formation .

Case Studies and Experimental Data

Several experimental studies have investigated the biological activity of this compound:

- Druckrey et al. (1966) : This study demonstrated the tumorigenicity of allylhydrazine hydrochloride through chronic exposure in Swiss mice. The results indicated a significant increase in both lung and vascular tumors, highlighting the compound's carcinogenic potential .

- Toth et al. (1976) : In this comprehensive study, mice treated with allylhydrazine hydrochloride showed a clear correlation between dosage and tumor incidence, with histological analyses confirming the presence of various tumor types over the lifespan of the animals .

Data Table: Tumor Incidence from Allylhydrazine Treatment

| Tumor Type | Control Group Incidence (%) | Treated Group Incidence (%) |

|---|---|---|

| Lung Tumors | 21 | 5000 |

| Vascular Tumors | 5 | 188 |

| Other Tumors | Low | Low |

Propiedades

IUPAC Name |

prop-2-enylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQSEEDEVFOVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.